molecular formula C9H16N2O B3079213 N-(Piperidin-3-YL)cyclopropanecarboxamide CAS No. 1062404-66-3

N-(Piperidin-3-YL)cyclopropanecarboxamide

Cat. No.: B3079213
CAS No.: 1062404-66-3
M. Wt: 168.24 g/mol
InChI Key: XOXSBDNCEBIBQH-UHFFFAOYSA-N
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Description

“N-(Piperidin-3-YL)cyclopropanecarboxamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in the development of natural products and therapeutically applicable compounds (Philip et al., 2020).

Biological Activities

Insecticidal Activity of Piper Species : The Piperaceae family, including Piper spp., has demonstrated significant insecticidal activities due to compounds like piperamides. Research has explored the effectiveness of Piper extracts in controlling pests, offering insights into biopesticide development and the potential synergistic effects when combined with other botanical insecticides (Scott et al., 2007).

Nanofiltration Membranes with Piperazine-Based Polyamide : A class of nanofiltration (NF) membranes featuring crumpled polyamide layers based on piperazine has shown potential for dramatic improvements in membrane separation performance. These NF membranes are pertinent in environmental applications like water purification and wastewater treatment, highlighting the versatility of piperazine derivatives in addressing global challenges (Shao et al., 2022).

Therapeutic Potential

Piperidine Alkaloids in Medicine : Piperidine alkaloids, originating from plants such as Pinus, hold considerable medicinal importance. These compounds, including those structurally related to N-(Piperidin-3-YL)cyclopropanecarboxamide, have been explored for their therapeutic applications, demonstrating the broad scope of piperidine heterocycles in drug research (Singh et al., 2021).

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions and their implications for biochemical reactions involving N-(Piperidin-3-YL)cyclopropanecarboxamide remain areas of active research.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

N-piperidin-3-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXSBDNCEBIBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281851
Record name N-3-Piperidinylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062404-66-3
Record name N-3-Piperidinylcyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062404-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3-Piperidinylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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